2-Phenoxyethanamine hydrochloride
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Overview
Description
2-Phenoxyethanamine hydrochloride is an organic compound with the molecular formula C8H11NO•HCl. It is a derivative of 2-phenoxyethanamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxyethanamine hydrochloride typically involves the following steps:
Starting Material: Ethanolamine is chlorinated to produce 2-chloroethylamine.
Condensation Reaction: The 2-chloroethylamine is then condensed with phenol to form 2-phenoxyethanamine.
Formation of Hydrochloride Salt: The resulting 2-phenoxyethanamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxyethanamines
Scientific Research Applications
2-Phenoxyethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-phenoxyethanamine hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Phenylethylamine: Shares a similar structure but lacks the phenoxy group.
2-Phenoxyethylamine: The base form of 2-phenoxyethanamine hydrochloride.
Nefazodone: A related compound used as an antidepressant, which also interacts with serotonin receptors.
Uniqueness: this compound is unique due to its specific structural features, such as the phenoxy group and the hydrochloride salt form, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenoxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJNPPXLUJHLCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17959-64-7 |
Source
|
Record name | (2-aminoethoxy)benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of the new synthetic routes for 2-phenoxyethanamine hydrochloride presented in the research?
A1: The research article "" explores two improved synthetic routes for this compound. Firstly, using 2-chloroethylamine (synthesized from ethanolamine) and phenol results in a total yield of 75% []. Secondly, modifying the reaction conditions for the existing method with phenol and cyclohexylamine increases the yield from 46.5% to 57% []. Both approaches offer significant advantages in terms of yield, making them potentially more suitable for industrial production compared to previous methods.
Q2: Are there any details regarding the analytical methods used to characterize the synthesized this compound?
A2: While the article emphasizes the improved synthetic routes and their respective yields, it does not provide specific details about the analytical methods used for characterizing the final product []. Further research and publications may offer more information on the characterization techniques employed.
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